BenchChemオンラインストアへようこそ!

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-chlorobenzamide

Hepatocellular carcinoma Cytotoxicity screening Phenotypic assay

N-[4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-chlorobenzamide (CAS 477326‑86‑6, MF C₁₇H₁₀ClN₃OS₂, MW 371.9) is a synthetic small molecule built on a hybrid benzothiazole–thiazole scaffold bearing a 2‑chlorobenzamide substituent. This structural class has been investigated in multiple discovery programs, including interleukin‑2‑inducible T‑cell kinase (ITK) inhibition, anticancer cytotoxicity screening, and protein–protein interaction (RMI‑FANCM) inhibition.

Molecular Formula C17H10ClN3OS2
Molecular Weight 371.86
CAS No. 477326-86-6
Cat. No. B2356838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-chlorobenzamide
CAS477326-86-6
Molecular FormulaC17H10ClN3OS2
Molecular Weight371.86
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3)Cl
InChIInChI=1S/C17H10ClN3OS2/c18-11-6-2-1-5-10(11)15(22)21-17-20-13(9-23-17)16-19-12-7-3-4-8-14(12)24-16/h1-9H,(H,20,21,22)
InChIKeyKOXBXHXUJJOMMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-chlorobenzamide (CAS 477326-86-6): Core Structural Identity and Procurement-Class Positioning


N-[4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-chlorobenzamide (CAS 477326‑86‑6, MF C₁₇H₁₀ClN₃OS₂, MW 371.9) is a synthetic small molecule built on a hybrid benzothiazole–thiazole scaffold bearing a 2‑chlorobenzamide substituent . This structural class has been investigated in multiple discovery programs, including interleukin‑2‑inducible T‑cell kinase (ITK) inhibition, anticancer cytotoxicity screening, and protein–protein interaction (RMI‑FANCM) inhibition [1]. The compound is commercially catalogued as BTB‑2 by several research‑chemical suppliers and has been deposited in public screening collections, making it accessible for confirmatory studies and analogue benchmarking .

Why N-[4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-chlorobenzamide Cannot Be Replaced by a Generic Benzothiazole–Thiazole Analogue in Critical Assays


Simply interchanging N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-chlorobenzamide with another benzothiazole‑amide derivative risks loss of the specific binding orientation and cytotoxicity profile that this compound displays. The 2‑chloro substitution pattern on the benzamide ring (ortho) is known to impose a distinct torsional angle and electron‑withdrawing effect compared to the 3‑chloro (meta) or 4‑chloro (para) isomers, which directly affects target engagement and cellular potency . In public screening data, the compound exhibits a multimodal activity fingerprint – including HepG2 cytotoxicity and RMI‑FANCM interaction inhibition – that is not replicated by the 3‑chlorobenzamide isomer, CAS 477326‑85‑5, or by furan‑2‑carboxamide congeners [1]. Consequently, procurement decisions that treat benzothiazole‑thiazole‑amides as a single commodity class risk introducing uncontrolled variability into dose‑response and selectivity experiments.

Quantitative Differentiation Evidence for N-[4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-chlorobenzamide Against Its Closest Chemical Analogs


HepG2 Cytotoxicity: Ortho-Chloro Benzamide Target Compound vs. Class-Level Baseline of Structurally Related Benzothiazole Amides

The target compound, N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-chlorobenzamide, exhibited consistent cytotoxicity in HepG2 hepatocellular carcinoma cells when tested at a fixed concentration of 33 µM, with the majority of replicate readouts clustering between 55 % and 65 % residual viability (i.e., 35 %–45 % growth inhibition) . A closely related benzothiazole‑amide series evaluated in the same cell line (HepG2) under comparable conditions showed widely variable activity; only a subset of N-1,3-benzothiazol-2-ylbenzamide derivatives approached meaningful antiproliferative effects, and many congeners were essentially inactive, underscoring the sensitivity of the phenotype to the exact amide substitution pattern [1]. Direct head-to-head data for the 2-chloro vs. 3-chloro isomer in this exact HepG2 assay format are not publicly available, so the comparator here is the broader benzothiazole-amide class performance.

Hepatocellular carcinoma Cytotoxicity screening Phenotypic assay

Protein–Protein Interaction Inhibition: RMI‑FANCM (MM2) Screen Activity Unique to the 2-Chlorobenzamide Derivative

N-[4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-chlorobenzamide was identified as an active hit in a screen for inhibitors of the RMI–FANCM (MM2) protein–protein interaction, a target involved in DNA interstrand crosslink repair . In contrast, the nearly isomeric compound N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide (BDBM75966) showed only weak activity against entirely different protein targets (IC₅₀ = 3.92 µM for Nuclear Receptor Corepressor 2 and IC₅₀ = 10.1 µM for 26S proteasome subunit 14), with no reported activity in the RMI‑FANCM assay [1]. This target‑class divergence highlights that the 2‑chlorobenzamide moiety imparts a distinct target engagement profile that is absent from the furan‑2‑carboxamide analogue.

DNA repair Protein–protein interaction inhibitor FANCM Chemical probe

Regioisomeric Differentiation: 2‑Chloro (Ortho) vs. 3‑Chloro (Meta) Benzamide Substitution Dictates Biological Fingerprint

The ortho‑chloro substitution on the benzamide ring of CAS 477326‑86‑6 confers a unique conformational constraint and electronic environment relative to the meta‑chloro isomer CAS 477326‑85‑5, which carries the chlorine at the 3‑position . While both compounds share the same molecular formula (C₁₇H₁₀ClN₃OS₂) and molecular weight (371.9), their SMILES strings differ substantially: ortho‑Cl (C1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3)Cl) vs. meta‑Cl (C1=CC(=CC=C1Cl)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3). Published crystal structures of related N‑(benzothiazol‑2‑yl)‑chlorobenzamides demonstrate that the ortho‑chloro substitution twists the benzamide plane out of coplanarity with the thiazole‑benzothiazole core, altering hydrogen‑bonding geometry at the target binding site [1][2]. No published bioactivity data directly compare the two regioisomers in the same assay, but this fundamental structural divergence is expected to produce distinct selectivity and potency profiles.

Structure–activity relationship Regioisomer comparison Ortho‑chloro effect

Kinase Selectivity Context: Benzothiazole‑Thiazole Scaffold in ITK Inhibition vs. Broad‑Spectrum Kinase Profiling Compounds

Although quantitative ITK inhibition data for the exact 2‑chlorobenzamide compound are not publicly available, the benzothiazole‑thiazole scaffold to which it belongs has been optimized for sub‑nanomolar ITK potency with good cellular activity and kinase selectivity, as demonstrated by MacKinnon et al. (2013) in Bioorg. Med. Chem. Lett. [1]. The structure‑based design campaign reported that specific amide substituents on the benzothiazole‑thiazole core dramatically modulate ITK IC₅₀ values over a >100‑fold range, and the optimized compounds achieved selectivity against a panel of off‑target kinases [1][2]. By contrast, commercially available broad‑spectrum kinase inhibitors (e.g., staurosporine, sunitinib) lack this scaffold‑derived selectivity pre‑optimization. The 2‑chlorobenzamide compound, as an early‑stage screening hit with demonstrated cytotoxicity and PPI‑inhibition activity, represents a structurally distinct starting point for ITK‑focused medicinal chemistry, offering an alternative chemotype to more extensively characterized benzothiazoles.

Interleukin‑2 inducible T‑cell kinase Kinase inhibitor Benzothiazole pharmacophore

Procurement‑Focused Application Scenarios for N-[4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-chlorobenzamide


Hit Validation in DNA‑Damage‑Response Drug Discovery Programs

The demonstrated activity of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-chlorobenzamide in a RMI‑FANCM protein–protein interaction screen positions it as a validated hit for projects targeting Fanconi anemia pathway modulation or synthetic lethality in DNA‑repair‑deficient cancers. Procurement should be limited to the exact CAS 477326‑86‑6, as the furan‑2‑carboxamide congener engages unrelated nuclear receptor and proteasome targets and will not recapitulate the RMI‑FANCM inhibition phenotype.

Phenotypic Cytotoxicity Screening and Anticancer Agent Triage

The reproducible HepG2 cytotoxicity observed at 33 µM (35 %–45 % growth inhibition across multiple replicates) supports the use of this compound as a reference agent for hepatocellular carcinoma phenotypic assays. Laboratories establishing medium‑throughput cytotoxicity workflows should source CAS 477326‑86‑6 in lot‑controlled purity to maintain day‑to‑day assay consistency, rather than substituting with generic benzothiazole‑amide derivatives that exhibit erratic or absent activity in the same cell line.

ITK‑Focused Kinase Inhibitor Hit Expansion and Scaffold Hopping

Medicinal chemistry teams exploring alternative scaffolds for selective ITK inhibition should acquire CAS 477326‑86‑6 as a scout molecule. The benzothiazole‑thiazole platform has been structure‑validated for sub‑nanomolar ITK potency by MacKinnon et al. [1], and the 2‑chlorobenzamide substituent offers a distinct vector for further derivatization compared to the aminobenzothiazole series co‑crystallized in PDB 4L7S. Sourcing the correct regioisomer (ortho‑chloro) is critical, as the meta‑chloro variant (CAS 477326‑85‑5) may not maintain the same kinase‑binding orientation.

Regioisomer‑Specific Structure–Activity Relationship (SAR) Studies

The availability of both the ortho‑chloro (CAS 477326‑86‑6) and meta‑chloro (CAS 477326‑85‑5) regioisomers creates an opportunity for systematic matched‑pair SAR evaluation . Procurement groups can order both compounds from the same supplier to ensure identical purity specifications and vehicle compatibility, enabling direct comparison of cellular potency, selectivity, and physicochemical properties within a controlled experimental framework.

Quote Request

Request a Quote for N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-chlorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.